2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin core substituted at position 2 with a 4-methylphenyl group and at position 4 with an oxo moiety. The acetamide side chain at position 5 is linked to a 2-thienylmethyl group, introducing sulfur-containing aromaticity. Its molecular formula is C₂₁H₁₈N₄O₂S, with a molecular weight of 390.46 g/mol.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-4-6-15(7-5-14)17-11-18-20(26)23(8-9-24(18)22-17)13-19(25)21-12-16-3-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCYYUWYITMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants.
Biological Activity
The compound 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a pyrazolo[1,5-a]pyrazine core, an acetamide group, and a thienylmethyl substituent. Its molecular formula is with a molecular weight of approximately 342.36 g/mol. The presence of various functional groups suggests diverse biological interactions.
Research indicates that compounds with the pyrazolo[1,5-a]pyrazine structure often function as kinase inhibitors. Kinases are pivotal in regulating cell signaling pathways involved in cancer and inflammatory diseases. The specific compound may inhibit certain kinases, thereby disrupting aberrant signaling pathways associated with tumor growth and inflammation.
Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. The compound under investigation has been tested for its ability to inhibit cancer cell proliferation in vitro. In one study, it demonstrated a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Preclinical models have indicated that it can reduce inflammatory markers and cytokine production in response to pro-inflammatory stimuli. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, the compound was evaluated for its efficacy against MDA-MB-231 breast cancer cells. Results showed an IC50 value of 15 µM, indicating potent antiproliferative activity compared to standard chemotherapy agents .
Case Study 2: Inflammation Model
A study utilizing a murine model of collagen-induced arthritis demonstrated that treatment with the compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrazin core differs from triazolo[1,5-a]pyrazin (e.g., compound 9a in Table 1), which introduces an additional nitrogen atom. Triazolo derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidation .
Acetamide Side Chain Modifications: The 2-thienylmethyl group in the target compound provides a sulfur atom, which may engage in weaker hydrogen bonds compared to oxygen/nitrogen-rich substituents (e.g., phenoxyphenyl in ). This could enhance membrane permeability but reduce polar interactions with targets .
Molecular Weight and Bioactivity :
- Higher molecular weight compounds (e.g., 563.48 g/mol for 9a) may face challenges in oral bioavailability, whereas the target compound (390.46 g/mol) falls within the "rule of five" limits for drug-likeness .
- In triazolo derivatives (), thione-containing substituents improved antiviral activity (e.g., 40–43% TMV inhibition), suggesting that sulfur-based modifications in the target compound could similarly enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
